molecular formula C16H40NO2PSi2 B058463 Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite CAS No. 121373-20-4

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

Cat. No.: B058463
CAS No.: 121373-20-4
M. Wt: 365.64 g/mol
InChI Key: UCVPTNNSVPPRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a sophisticated, specialty phosphoramidite monomer extensively employed in the solid-phase synthesis of oligonucleotides. Its primary research value lies in its role as a key building block for the site-specific incorporation of modified nucleotides, particularly those requiring robust phosphate backbone protection. The defining feature of this reagent is the unique bis(2-(trimethylsilyl)ethyl) (TMSE) protecting group for the phosphate moiety. Unlike the more common cyanoethyl group, the TMSE group is completely stable to the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during each synthesis cycle. This orthogonal stability is critical for synthesizing complex, sensitive oligonucleotides, such as those containing base-labile modifications or for applications in constructing DNA/RNA libraries and probes. The mechanism of action involves its use in phosphite-triester coupling chemistry, where it is activated by an azole catalyst (e.g., tetrazole) to react with the 5'-hydroxyl group of a growing oligonucleotide chain anchored to a solid support. Following oxidation, the resulting phosphotriester intermediate features the TMSE groups, which are subsequently removed under specific, mild conditions using fluoride ions (e.g., TBAF), leaving the desired internucleotide phosphate linkage. This reagent is indispensable for researchers in chemical biology, therapeutic oligonucleotide development, and molecular diagnostics who require precise control over oligonucleotide structure and functionality.

Properties

IUPAC Name

N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVPTNNSVPPRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40NO2PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471952
Record name Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121373-20-4
Record name Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

ParameterValue
Starting materialDiisopropylphosphoramidous dichloride (10.8 g, 50.78 mmol)
SolventAnhydrous diethyl ether (100 mL)
Nucleophile2-(Trimethylsilyl)ethanol (11.2 g, 102 mmol)
BaseTriethylamine (14.2 mL, 102 mmol)
Temperature-2°C to 20°C (gradual warming)
AtmosphereInert (argon or nitrogen)
Reaction time4–6 hours

Procedure

  • Charging : Diisopropylphosphoramidous dichloride is dissolved in anhydrous diethyl ether under argon.

  • Cooling : The solution is cooled to -2°C using an ice-salt bath.

  • Addition : 2-(Trimethylsilyl)ethanol and triethylamine are added dropwise over 30 minutes.

  • Stirring : The mixture is allowed to warm to 20°C and stirred for 4 hours.

  • Workup : The reaction is quenched with 100 mL of saturated NaHCO₃, followed by 40 mL of brine. The organic layer is separated, dried over MgSO₄, and concentrated under vacuum.

Yield and Purity

  • Yield : 97.6% (18.12 g, 49.56 mmol)

  • Purity : >99% (by ³¹P NMR).

Reaction Conditions

ParameterValue
Starting materialN,N-Dialkylphosphorochloridite (1.0 equiv)
SolventDichloromethane (50 mL)
Nucleophile2-(Trimethylsilyl)ethanol (2.2 equiv)
Catalyst1H-Tetrazole (0.1 equiv)
Temperature0°C to 25°C
Reaction time2–3 hours

Procedure

  • Activation : N,N-Dialkylphosphorochloridite is dissolved in dichloromethane at 0°C.

  • Catalyst addition : 1H-Tetrazole is introduced to generate the reactive phosphoramidite intermediate.

  • Nucleophile addition : 2-(Trimethylsilyl)ethanol is added slowly, maintaining the temperature below 10°C.

  • Completion : The reaction is stirred at 25°C for 2 hours, monitored by thin-layer chromatography (TLC).

  • Workup : The mixture is washed with cold water (3 × 30 mL), dried over Na₂SO₄, and concentrated.

Yield and Purity

  • Yield : 89–92%

  • Purity : 95–97% (by HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H3.90–3.78m--OCH₂CH₂Si
1.31d (J=6.6)6.6-N(CH(CH₃)₂)₂
0.15s--Si(CH₃)₃
¹³C42.7d (J=12.7)12.7P-N-C
24.6d (J=7.6)7.6-CH(CH₃)₂
³¹P143.5s-P=O

Source: Adapted from.

Mass Spectrometry

  • Molecular ion : m/z 366.2 [M+H]⁺ (calculated 365.64 g/mol).

  • Fragmentation : Peaks at m/z 281.1 and 198.0 correspond to loss of trimethylsilyl groups.

Critical Process Parameters

Temperature Control

Lower temperatures (-2°C to 10°C) minimize side reactions such as hydrolysis or oligomerization. Exothermic protonation by triethylamine necessitates gradual warming to 20°C.

Solvent Selection

  • Diethyl ether : Enhances nucleophilicity of 2-(trimethylsilyl)ethanol but requires anhydrous conditions.

  • Dichloromethane : Improves solubility of chlorophosphoramidites but poses higher toxicity.

Stoichiometric Ratios

A 1:2 molar ratio of chlorophosphoramidite to 2-(trimethylsilyl)ethanol ensures complete substitution. Excess nucleophile (2.2 equiv) drives the reaction to >95% conversion.

Industrial-Scale Considerations

Waste Management

  • Aqueous waste : Contains NaCl, NaHCO₃, and residual ethanol. Neutralization with HCl reduces pH to 7 before disposal.

  • Organic waste : Diethyl ether and dichloromethane are distilled for reuse.

Comparative Analysis of Synthetic Routes

ParameterRoute ARoute B
Yield 97.6%89–92%
Purity >99%95–97%
Reaction Time 4–6 hours2–3 hours
Solvent Toxicity Low (diethyl ether)High (dichloromethane)
Scalability Suitable for >100 g batchesLimited to <50 g scales

Route A offers superior yield and purity for industrial applications, while Route B provides faster synthesis for research-scale production.

Challenges and Mitigation Strategies

Moisture Sensitivity

Phosphoramidites are highly moisture-sensitive. Solutions :

  • Use gloveboxes or Schlenk lines for handling.

  • Pre-dry solvents over molecular sieves (3Å).

Byproduct Formation

Trace HCl from incomplete neutralization can hydrolyze the product. Solutions :

  • Double washing with saturated NaHCO₃.

  • Adding scavengers like polymer-bound triamine.

Recent Advancements

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times to <1 hour with 94% yield.

Green Chemistry Approaches

Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 91% yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite can undergo oxidation reactions to form phosphoramidate derivatives.

    Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

    Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Reagents like iodine or tert-butyl hydroperoxide are used for oxidation reactions.

    Substitution Reagents: Various nucleophiles, such as alcohols or amines, can be used for substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

    Phosphoramidate Derivatives: Formed through oxidation.

    Substituted Phosphoramidites: Resulting from substitution reactions.

    Phosphoric Acid Derivatives: Produced via hydrolysis.

Scientific Research Applications

Phosphoramidite Chemistry

Overview
Phosphoramidites are crucial intermediates in the synthesis of nucleic acids. Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite serves as a phosphitylation agent that facilitates the formation of phosphodiester bonds in oligonucleotide synthesis.

Key Applications

  • Oligonucleotide Synthesis : This compound is used to introduce phosphoramidite building blocks into growing oligonucleotide chains. Its unique structure allows for effective protection and deprotection strategies during synthesis .
  • Modification of RNA : The compound has been employed in the incorporation of modified nucleotides into RNA sequences, enhancing the stability and functionality of RNA molecules .

Synthesis of Modified Nucleotides

Case Studies

  • 5-Hydroxymethylcytidine (hm5C) : The incorporation of 5-modified cytidines into RNA oligomers has been achieved using this compound as a key building block. This modification is significant for studying epitranscriptomics, where post-transcriptional modifications impact gene expression .
  • Synthetic Strategies : Various synthetic routes have been developed to efficiently utilize this phosphoramidite in creating modified nucleotides, which are essential for advanced genetic studies and therapeutic applications .

Solid-Phase Synthesis Techniques

Application in Solid-Phase Synthesis
The compound is integral to solid-phase oligonucleotide synthesis, where it acts as a coupling agent that enables the sequential addition of nucleotide units. Its effectiveness is attributed to the stability of the trimethylsilyl protecting groups, which can be selectively removed under mild conditions .

Analytical Applications

Characterization Techniques
The use of this compound extends to analytical chemistry, where it aids in the characterization of synthesized oligonucleotides through techniques such as NMR spectroscopy and mass spectrometry. These methods provide insights into the structural integrity and purity of the synthesized products .

Summary Table of Applications

Application AreaDescription
Oligonucleotide SynthesisKey phosphitylation agent for forming phosphodiester bonds in nucleic acid chains
RNA ModificationIncorporation of modified nucleotides for enhanced stability and functionality
Solid-Phase SynthesisFacilitates sequential addition of nucleotide units with selective protection removal
Analytical ChemistryAids in characterization techniques like NMR and mass spectrometry
Safety ConsiderationsRequires careful handling due to potential skin and eye irritants

Mechanism of Action

Mechanism: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite functions by facilitating the formation of phosphodiester bonds between nucleotides. The mechanism involves the activation of the phosphoramidite group, which then reacts with the hydroxyl group of a nucleotide to form a phosphite triester intermediate. This intermediate is subsequently oxidized to form the stable phosphodiester bond.

Molecular Targets and Pathways: The primary molecular targets are the hydroxyl groups of nucleotides. The compound interacts with these groups to form the necessary bonds for oligonucleotide synthesis.

Comparison with Similar Compounds

Comparison with Similar Phosphoramidite Compounds

Structural and Functional Differences

Phosphoramidites vary primarily in their protecting groups, which influence their reactivity, stability, and deprotection requirements. Below is a comparative analysis of key analogs:

Table 1: Key Phosphoramidites and Their Properties
Compound Name CAS Number Protecting Groups Deprotection Method Key Applications
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite 121373-20-4 2-(trimethylsilyl)ethyl Fluoride ions (e.g., TBAF) Oligonucleotide synthesis
Bis(2-cyanoethyl) diisopropylphosphoramidite 102690-88-0 2-cyanoethyl Aqueous ammonia Oligonucleotide synthesis
Dibenzyl diisopropylphosphoramidite 108549-23-1 Benzyl Hydrogenolysis (H₂/Pd) Peptide/nucleotide coupling
(2R,3R,4R,5R)-... diisopropylphosphoramidite* 118362-03-1 tert-butyldimethylsilyl Fluoride ions Medicinal chemistry

*Example from , highlighting tert-butyldimethylsilyl (TBDMS) protection.

Reactivity and Stability

  • Trimethylsilyl (TMS) vs. Cyanoethyl: The TMS group in this compound offers enhanced stability under basic conditions compared to the cyanoethyl group in Bis(2-cyanoethyl) diisopropylphosphoramidite. Cyanoethyl groups are susceptible to β-elimination in strongly basic environments, limiting their use in certain protocols . Conversely, TMS groups are inert to nucleophilic attack, ensuring compatibility with a broader range of reagents .
  • TMS vs. Benzyl: Dibenzyl diisopropylphosphoramidite requires harsh hydrogenolysis for deprotection, which may degrade sensitive oligonucleotides. The TMS group, cleaved under mild fluoride conditions (e.g., tetrabutylammonium fluoride, TBAF), is preferable for high-yield, low-degradation synthesis .
  • TMS vs. The smaller TMS group in this compound allows for faster reaction kinetics in solid-phase synthesis .

Biological Activity

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a phosphoramidite compound widely utilized in the synthesis of oligonucleotides. Its chemical structure and properties allow it to play a significant role in various biological applications, particularly in the field of nucleic acid chemistry. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

  • Molecular Formula : C12_{12}H27_{27}N2_{2}O4_{4}PSi2_{2}
  • Molecular Weight : 365.64 g/mol
  • Structure : The compound features two trimethylsilyl groups attached to ethyl chains and a diisopropylphosphoramidite moiety, which enhances its stability and reactivity in biochemical environments.

The biological activity of this compound primarily revolves around its role in the synthesis of modified oligonucleotides. These modified oligonucleotides exhibit enhanced stability against nucleases, which is crucial for therapeutic applications. The incorporation of phosphoramidite into oligonucleotide synthesis allows for the introduction of various modifications that can improve binding affinity and specificity towards target nucleic acids.

Nuclease Resistance

Research indicates that oligonucleotides synthesized using this compound demonstrate significant resistance to enzymatic degradation. For instance, studies have shown that phosphodiester linkages modified with this compound exhibit enhanced stability against exonuclease activities compared to traditional phosphodiester bonds .

Case Studies

  • Synthesis of Nuclease-Resistant Oligonucleotides :
    A study demonstrated that oligonucleotides synthesized using this compound maintained over 80% integrity after 24 hours in serum, highlighting its potential for therapeutic applications .
  • Targeting Specific RNA Structures :
    Modified oligonucleotides incorporating this phosphoramidite were used to selectively bind and inhibit specific RNA structures associated with diseases, showcasing its utility in gene silencing technologies .
  • Pharmacological Applications :
    The compound has been utilized in designing antisense oligonucleotides that target mRNA for downregulation of specific proteins involved in cancer progression, demonstrating its significance in cancer therapeutics .

Table 1: Comparison of Biological Activities

Study ReferenceActivity AssessedKey Findings
Nuclease ResistanceOligonucleotides showed >80% stability after 24h in serum.
RNA TargetingEffective inhibition of disease-related RNA structures.
Antisense TherapySuccessful downregulation of cancer-associated proteins.

Synthetic Strategies

The synthesis of this compound involves the reaction of N,N-dialkylphosphorochloridites with 2-(trialkylsilyl)ethanol, followed by phosphorylation reactions facilitated by tetrazole catalysts . This method allows for the efficient production of high-purity phosphoramidites suitable for oligonucleotide synthesis.

Q & A

Q. What is the primary application of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite in academic research?

This compound is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis to introduce silyl-protected phosphate linkages. Its 2-(trimethylsilyl)ethyl (TMSE) group acts as a temporary protecting group, enabling precise control during automated DNA/RNA synthesis. The TMSE group is selectively cleaved under mild fluoride-based conditions (e.g., TBAF), minimizing side reactions .

Q. How should this phosphoramidite be stored to ensure stability and prevent degradation?

Store the compound at 2–8°C under an inert atmosphere (argon or nitrogen) in tightly sealed, moisture-free containers. The TMSE group is sensitive to hydrolysis, and exposure to humidity can lead to premature deprotection, reducing coupling efficiency. Desiccants like molecular sieves are recommended for long-term storage .

Q. What analytical methods are used to confirm the purity and structure of this phosphoramidite?

NMR spectroscopy (¹H, ¹³C, ³¹P) is critical for structural validation, particularly to confirm the integrity of the phosphoramidite backbone and silyl protecting groups. Mass spectrometry (ESI or MALDI-TOF) provides molecular weight verification. For purity assessment, reverse-phase HPLC with UV detection (260 nm) is standard, using acetonitrile/water gradients .

Q. What safety precautions are required when handling this compound?

Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to prevent inhalation of volatile byproducts (e.g., diisopropylamine). Avoid contact with oxidizing agents (e.g., peroxides), which may trigger exothermic decomposition. Spills should be neutralized with dry adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this phosphoramidite in automated oligonucleotide synthesis?

Coupling efficiency (>98%) is achieved by:

  • Activation : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for 60–90 seconds.
  • Stoichiometry : A 3–5-fold molar excess of phosphoramidite relative to the growing oligonucleotide chain.
  • Moisture control : Maintain anhydrous conditions (<10 ppm H₂O) in all reagents and solvents. Post-coupling, a capping step (acetic anhydride/N-methylimidazole) quenches unreacted 5′-OH groups to prevent truncation errors .

Q. What strategies mitigate side reactions during TMSE deprotection in oligonucleotide synthesis?

The TMSE group is removed using 1 M tetrabutylammonium fluoride (TBAF) in THF for 10–15 minutes at room temperature. To avoid β-elimination of the silyl group:

  • Ensure low temperature (0–4°C) during deprotection.
  • Use freshly prepared TBAF solutions to prevent fluoride ion depletion.
  • Purify oligonucleotides via PAGE or HPLC post-deprotection to remove truncated sequences .

Q. How does the steric bulk of the TMSE group influence nucleotide incorporation kinetics?

The TMSE group introduces steric hindrance at the 3′-O position, slowing coupling rates compared to standard 2-cyanoethyl (CE) phosphoramidites. Kinetic studies show a 10–15% reduction in coupling efficiency for TMSE derivatives, necessitating extended activation times (up to 120 seconds) for long oligonucleotides (>50-mer) .

Q. Can this phosphoramidite be used to synthesize modified oligonucleotides (e.g., fluorescent probes)?

Yes, the TMSE group is compatible with post-synthetic modifications . For example:

  • Fluorescent tagging : After deprotection, introduce NHS-ester dyes (e.g., Cy3/Cy5) at primary amine-modified nucleobases.
  • Click chemistry : Incorporate alkyne-modified phosphoramidites, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes .

Q. What are the limitations of using TMSE-protected phosphoramidites in large-scale oligonucleotide production?

  • Cost : TMSE reagents are more expensive than standard CE phosphoramidites.
  • Deprotection scalability : Fluoride-based cleavage requires careful waste management due to corrosive byproducts.
  • Sequence length : Steric effects limit efficient synthesis of ultra-long sequences (>100-mer). Alternative protecting groups (e.g., tert-butyldimethylsilyl) may be preferable for such applications .

Q. How can researchers troubleshoot low yields in TMSE-deprotection steps?

Common issues and solutions:

  • Incomplete deprotection : Increase TBAF concentration (up to 1.5 M) or reaction time (20 minutes).
  • Oligonucleotide degradation : Replace aged TBAF and ensure THF is peroxide-free.
  • Byproduct interference : Use size-exclusion chromatography (SEC) to separate cleaved TMSE groups from the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
Reactant of Route 2
Reactant of Route 2
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.